molecular formula C21H24BrNO7 B11431267 4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11431267
M. Wt: 482.3 g/mol
InChI Key: QZEHZSKOPBSZSB-UHFFFAOYSA-N
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Description

4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from simpler precursors. One common route involves the bromination of 3,4,5-trimethoxybenzaldehyde to produce 2-bromo-3,4,5-trimethoxybenzaldehyde . This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final quinolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of substituted quinolinone derivatives.

Scientific Research Applications

4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s methoxy groups and bromine atom play crucial roles in its binding affinity and reactivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both multiple methoxy groups and a bromine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24BrNO7

Molecular Weight

482.3 g/mol

IUPAC Name

4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C21H24BrNO7/c1-25-13-7-11(17(22)21(30-6)19(13)28-4)10-8-15(24)23-12-9-14(26-2)18(27-3)20(29-5)16(10)12/h7,9-10H,8H2,1-6H3,(H,23,24)

InChI Key

QZEHZSKOPBSZSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Br)OC)OC

Origin of Product

United States

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